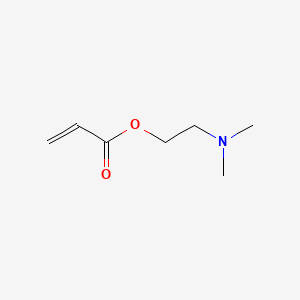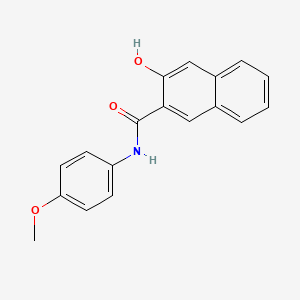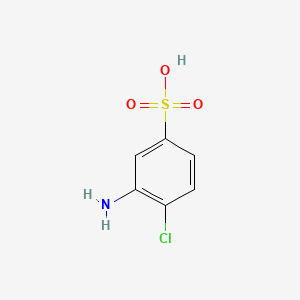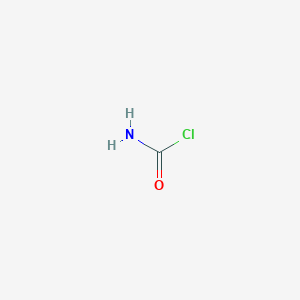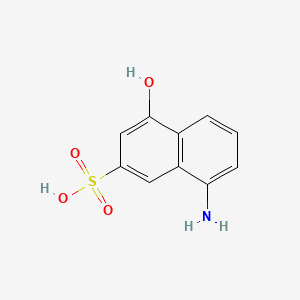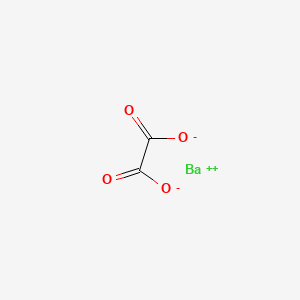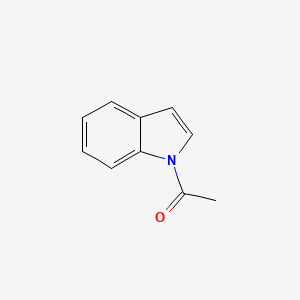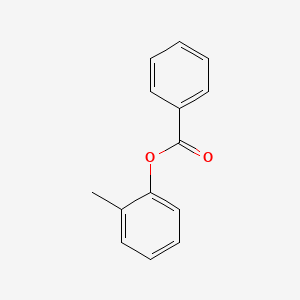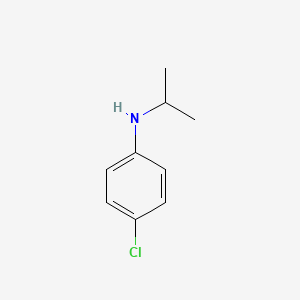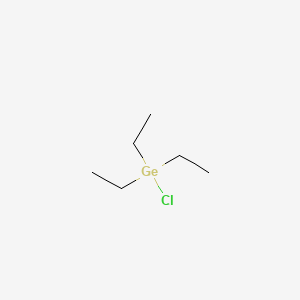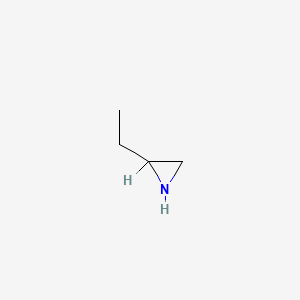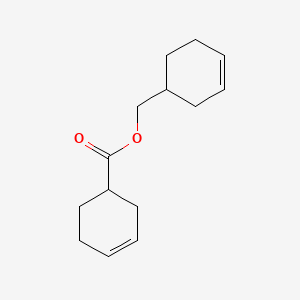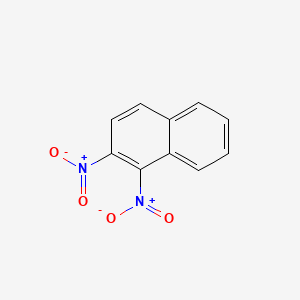
Dinitronaphthalene
Overview
Description
Synthesis Analysis
Dinitronaphthalene can be synthesized from the nitration reaction of 1-nitronaphthalene with NO2 as the nitration reagent . A method for synthesizing 1,5-dinitronaphthalene and 1,8-dinitronaphthalene by continuous flow microchannel reaction has been developed . This method involves synthesizing 1,5-dinitronaphthalene and 1,8-dinitronaphthalene from a naphthalene organic solvent solution and concentrated nitric acid in a continuous flow microchannel reactor within tens of seconds to several minutes .Molecular Structure Analysis
The molecular formula of 1,5-Dinitronaphthalene is C10H6N2O4 . Its average mass is 218.166 Da and its monoisotopic mass is 218.032761 Da . The structure of Dinitronaphthalene is also available as a 2D Mol file .Chemical Reactions Analysis
The nitration reaction of 1-nitronaphthalene with NO2 as the nitration reagent under mild conditions has been successfully developed . There are competitive and consecutive reactions in this nitration process of 1-nitronaphthalene with NO2 .Scientific Research Applications
Zeolite-assisted Synthesis : Dinitronaphthalene has been synthesized using zeolite catalysts in an environmentally friendly and economical process. The yield of dinitronaphthalene can reach up to 78% in hexane using this method (Wang et al., 2014).
Luminescence Properties : In hydrocarbon media, 1,4-dinitronaphthalene is non-fluorescent but shows weak phosphorescence. This property changes in protic solvents, where a weak fluorescence is observed (Jain & Misra, 1981).
Mass Spectra Analysis : The mass spectra of various isomeric dinitronaphthalenes have been examined, revealing differences in fragmentation pathways and electron densities at specific molecular positions (Brittain et al., 1970).
Electrochemical Analysis : The polarographic and voltammetric behavior of 1,5-dinitronaphthalene has been studied, with established conditions for its determination in various concentration ranges (Shanmugam et al., 2004).
Quantum Chemical Studies : The electronic properties of dinitronaphthalene isomers and their radical anions have been investigated, providing insights into their electron affinities and molecular structures (Bozkaya & Schaefer, 2010).
Photocatalytic Oxidation : Dinitronaphthalenes have been subject to photocatalytic oxidation experiments, combining experimental approaches with quantum mechanical calculations to understand their reactivity and molecular properties (Bekbolet et al., 2009).
Solubility and Thermodynamic Properties : The solubility of dinitronaphthalenes in various solvents has been measured, contributing to the understanding of their thermodynamic and dissolution properties (Zhou et al., 2015).
Reactivity in Chemical Synthesis : Dinitronaphthalenes have been used in reactions with conjugated dienes to produce compounds like N-naphthylpyrroles, demonstrating their utility in synthetic organic chemistry (Paredes et al., 2003).
Safety And Hazards
Future Directions
The development of a green, simple, and environmentally benign process for the selective synthesis of desired isomer in the liquid phase nitration of aromatic compounds is urgently desirable from both synthetic and industrial points of view . Future research could focus on improving the yield and selectivity of the nitration process, as well as reducing the environmental impact.
properties
IUPAC Name |
1,2-dinitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKFCDGEFCOQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947815 | |
| Record name | 1,2-Dinitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dinitronaphthalene | |
CAS RN |
24934-47-2, 27478-34-8 | |
| Record name | 1,2-Dinitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinitronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

